molecular formula C20H22BrFN2O B195639 Citalopram hydrobromide CAS No. 59729-32-7

Citalopram hydrobromide

カタログ番号 B195639
CAS番号: 59729-32-7
分子量: 405.3 g/mol
InChIキー: WIHMBLDNRMIGDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Citalopram hydrobromide is an orally administered selective serotonin reuptake inhibitor (SSRI) with a chemical structure unrelated to that of other SSRIs or of tricyclic, tetracyclic, or other available antidepressant agents . It is used to treat depression, including major depressive disorder (MDD) .


Synthesis Analysis

The synthesis of Citalopram hydrobromide involves heating and dissolving citalopram in isopropanol. After cooling, the pH of the solution is adjusted to 6-7 with bromic acid .


Molecular Structure Analysis

Citalopram hydrobromide has a molecular formula of C20H22BrFN2O and a molecular weight of 405.3 . The crystal structure of citalopram hydrobromide has been solved and refined using synchrotron X-ray powder diffraction data .


Chemical Reactions Analysis

While specific chemical reactions involving Citalopram hydrobromide are not detailed in the search results, it’s worth noting that the compound is used in various spectrophotometric methods for determination in the presence of excipients .


Physical And Chemical Properties Analysis

Citalopram hydrobromide is a white to off-white powder . It is sparingly soluble in water and soluble in ethanol . It has a melting point of 182-188°C .

科学的研究の応用

1. Transdermal Drug Delivery System

  • Application Summary: Citalopram Hydrobromide has been used in the development of a sustained-release transdermal delivery system to enhance its bioavailability and antihypertensive effect .
  • Methods of Application: A transdermal diffusion meter was used to determine the optimal formulation of the Citalopram Hydrobromide transdermal drug delivery system (TDDS). The optimal formulation was found to be 49.2% hydroxypropyl methyl cellulose K 100M, 32.8% polyvinylpyrrolidone K30, 16% oleic acid-azone, and 2% polyacrylic acid resin II .
  • Results or Outcomes: The system continuously released an effective dose of Citalopram Hydrobromide for 24 hours and significantly enhanced its bioavailability, with a higher area under the curve, good stability, and no skin irritation .

2. Spectrophotometric Methods

  • Application Summary: Citalopram Hydrobromide has been determined in commercial tablet formulations using spectrophotometric methods .
  • Methods of Application: In one method, a UV spectrophotometer was used to determine the contents of Citalopram Hydrobromide in tablets at 240nm in methanol solvent . Another method was based on the reaction of Citalopram base as n-electron donor with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as p-acceptors to give highly colored complex species that absorb maximally at 590nm .
  • Results or Outcomes: The proposed methods were found to be rapid, accurate, precise, and sensitive for the determination of Citalopram Hydrobromide in commercial tablet formulations without interferences from common additives encountered .

3. Treatment of Depression

  • Application Summary: Citalopram Hydrobromide is used to treat depression, including major depressive disorder (MDD). It belongs to a class of antidepressants called selective serotonin reuptake inhibitors (SSRIs) .
  • Methods of Application: Citalopram Hydrobromide is administered orally. It works by increasing the amount of serotonin, a natural substance in the brain that helps maintain mental balance .
  • Results or Outcomes: Citalopram Hydrobromide helps many people recover from depression and has fewer side effects than older antidepressants .

4. High Performance Thin Layer Chromatographic (HPTLC) Method

  • Application Summary: Citalopram Hydrobromide has been determined in tablet dosage form using a High Performance Thin Layer Chromatographic (HPTLC) method .
  • Methods of Application: TLC aluminium sheets pre-coated with silica gel 60F-254 were used as the stationary phase and Methanol:Water:Ethyl acetate (4:2:4) was used as the mobile phase for the linear ascending development carried out in twin trough glass chamber at room temperature .
  • Results or Outcomes: The method was found to be simple, sensitive, precise, and accurate for the detection and quantitative estimation of Citalopram Hydrobromide in biological specimens .

5. Pharmaceutical Analysis

  • Application Summary: Citalopram Hydrobromide has been used in pharmaceutical analysis for the determination of the analyte in pharmaceutical formulations .
  • Methods of Application: Various spectrophotometric and chemometric methods have been developed for the determination of Citalopram Hydrobromide in presence of its degradation products and in its pharmaceutical preparation .
  • Results or Outcomes: The proposed methods were validated according to the ICH guidelines and were found to be rapid, accurate, precise, and sensitive for the determination of Citalopram Hydrobromide in commercial tablet formulations without interferences from common additives encountered .

6. Predicting Antidepressant Treatment Response

  • Application Summary: Citalopram Hydrobromide has been used in research to predict the long-term antidepressant effects of escitalopram based on the short-term influence of citalopram on functional connectivity .
  • Methods of Application: Subjects suffering from major depression were scanned twice with resting-state functional magnetic resonance imaging under the influence of intravenous citalopram and placebo in a randomized, double-blinded cross-over fashion . Symptom factors were identified for the Hamilton depression rating scale (HAM-D) and Beck’s depression inventory (BDI) taken before and after a median of seven weeks of escitalopram therapy .
  • Results or Outcomes: Significant predictive power could be demonstrated for one HAM-D factor describing insomnia and the total score (r = 0.45–0.55). Remission and response could furthermore be predicted with an area under the receiver operating characteristic curve of 0.73 and 0.68, respectively .

7. Treatment of Obsessive-Compulsive Disorder

  • Application Summary: Citalopram Hydrobromide has been used off-label to treat psychiatric conditions such as obsessive-compulsive disorder (OCD) .
  • Methods of Application: Citalopram Hydrobromide is administered orally. It works by increasing the amount of serotonin, a natural substance in the brain that helps maintain mental balance .
  • Results or Outcomes: Citalopram Hydrobromide has shown effectiveness in reducing the symptoms of OCD in some patients .

8. Treatment of Panic Disorder

  • Application Summary: Citalopram Hydrobromide has been used off-label to treat panic disorder .
  • Methods of Application: Citalopram Hydrobromide is administered orally. It works by increasing the amount of serotonin, a natural substance in the brain that helps maintain mental balance .
  • Results or Outcomes: Citalopram Hydrobromide has shown effectiveness in reducing the symptoms of panic disorder in some patients .

Safety And Hazards

Citalopram hydrobromide should be handled with care to avoid dust formation and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It may cause a condition that affects the heart rhythm (QT prolongation), which can rarely cause serious fast/irregular heartbeat and other symptoms that need medical attention right away .

将来の方向性

As for future directions, while specific research trends or advancements weren’t found in the search results, it’s important to note that the dosage and usage of Citalopram hydrobromide are subject to ongoing research and revision. For instance, the FDA has issued revised recommendations for Celexa (citalopram hydrobromide) related to a potential risk of abnormal heart rhythms with high doses .

特性

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHMBLDNRMIGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872344
Record name Citalopram hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citalopram hydrobromide

CAS RN

59729-32-7
Record name Citalopram hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59729-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citalopram hydrobromide [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name citalopram hydrobromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Citalopram hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITALOPRAM HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1E9D14F36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Citalopram base (167 g) was dissolved in acetone (837 ml). Thereto was blown in a hydrobromic acid gas at 15° C.-40° C. to make the pH of the solution 3. When about 1/2 of the hydrobromic acid gas was blown in, crystals began to precipitate. The reaction mixture was stirred at 25° C.-35° C. for 1 hour, and at 0° C.-5° C. for 1 hour. The resulting crystals were filtered, washed with cold acetone (167 ml) and dried in vacuo at 50° C.-70° C. (5 Torr-30 Torr) for 3 hours to give citalopram hydrobromide crystals (162 g). The crystals had an HPLC purity of 97.3% (254 nm).
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
837 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution (94.1 kg including citalopram 51.8 kg) of citalopram in acetone produced in Example 30 was added to acetone (163.4 kg) and hydrogen bromide (13.2 kg) was blown in over 3 hr at 25-35° C. After aging for 3 hr, the mixture was cooled to about 5° C. and aged at 0-5° C. for three more hours. The crystals were collected by filtration and washed with acetone (40.9 kg) cooled to 0-5° C. The crystals were dried under reduced pressure at 30-50° C. to give citalopram hydrobromide (54.9 kg, yield 83.7%).
Quantity
94.1 kg
Type
reactant
Reaction Step One
Quantity
13.2 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
163.4 kg
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 4,4-dimethyl-2-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]oxazoline (287 g, 0.724 mol) in pyridine (1000 ml), at 5° C., phosphorous oxychloride (135 ml, 1.474 mol) is slowly added while keeping the temperature at 5 to 10° C. The mixture is heated at reflux (115-116° C.) for 3 to 4 hours. The mixture is cooled to about 10° C. and treated with deionized water (3200 mL), and the pH is adjusted to about pH 9 by addition of 28% aqueous ammonia (800 ml). The product is extracted with of toluene (1500+1000+500+500 ml) and the combined organic phases are decoloured with charcoal. The organic phase is concentrated under reduced pressure at 60-70° C. to give an oily residue to which acetone (3000 ml) is added. The acetone solution is cooled to 10° C. and treated with 60 ml 48% HBr to a pH value of 4-5. The solvent is evaporated under reduced pressure and the residue is taken up in acetone (800 ml). The mixture is heated to 40-50° C. and thereafter cooled to 5° C. After 15 hours at 5° C. the product is filtered off, washed with cold acetone (500 ml) and dried in vacuo at 50° C. 175-180 g of citalopram hydrobromide with a purity (HPLC, peak area)≧90% is obtained.
Name
4,4-dimethyl-2-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]oxazoline
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
3200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A total of 8.2 g of 62% hydrobromic acid is added to a solution of 20 g of citalopram in 120 ml of ethyl acetate. The mixture is cooled to 5-10° C. and left to crystallise. The crystals formed are filtered off and dried. A total of 22.5 g (yield: 90%) of citalopram hydrobromide are obtained.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a mixture 5.42 g sodium hydride in 120 ml of dimethylsulfoxide, previously heated at 60° C. for 30 minutes, under nitrogen flow, a solution of 30 g of 1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile obtained in Example 2 in 75 ml of dimethylsulfoxide is added, without exceeding 25° C. The solution is maintained under stirring for 30 minutes and, in 10 minutes, 33 g of 3-(dimethylamino)propylchloride are added without exceeding 25° C. After about 2-hour stirring at 25° C., the mixture is cooled at 10° C. and 300 ml of water are added dropwise and then 120 ml of ethyl acetate. The mixture is stirred and diluted with 1650 ml of water and 120 ml of ethyl acetate. The mixture is let 1 hour under stirring, then the phases are separated; the organic one is collected and the aqueous one is washed with 3×150 ml of ethyl acetate. After separation of the phases, the aqueous one is discarded and the collected organic ones are washed with 900 ml of water. The organic phase is dehydrated with anhydrous Na2SO4 and is concentrated under vacuum at 50° C. until an oil is obtained, which is treated with 60 ml of acetone. The mixture is stirred in order to obtain a solution, that is cooled at 10° C. and treated with about 10 ml of 48% HBr in order to adjust the pH value from 9.8-9.5 to 7.0. After 1 hour-stirring at pH=7 constant, the solvent is evaporated under vacuum at 50° C. and the residue is treated with 100 ml of acetone. The suspension is stirred at 25° C. for 30 minutes, then it is cooled at 0-5° C. and it is let at cold for 15 hours. The product is filtered, washed with cold acetone (0-5° C.) and is dried under vacuum at 50° C. Thus 34.88 g of citalopram hydrobromide with a purity (HPLC)=99.15% are obtained.
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
[Compound]
Name
mixture
Quantity
5.42 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
30 g
Type
reactant
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Five
Quantity
33 g
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
reactant
Reaction Step Seven
Name
Quantity
1650 mL
Type
solvent
Reaction Step Eight
Quantity
120 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citalopram hydrobromide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Citalopram hydrobromide
Reactant of Route 3
Reactant of Route 3
Citalopram hydrobromide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Citalopram hydrobromide
Reactant of Route 5
Reactant of Route 5
Citalopram hydrobromide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Citalopram hydrobromide

Citations

For This Compound
2,630
Citations
B Narayana, K Veena - Journal of the Mexican Chemical Society, 2010 - scielo.org.mx
… alternative for the assay of citalopram hydrobromide. Hence simple, sensitive and selective methods for the determination of citalopram hydrobromide have been developed and validat- …
Number of citations: 21 www.scielo.org.mx
A Raza - Chemical and pharmaceutical bulletin, 2006 - jstage.jst.go.jp
… Commercial dosage forms of citalopram hydrobromide were purchased from a local … ) of citalopram hydrobromide were prepared in methanol for method A and citalopram hydrobromide …
Number of citations: 41 www.jstage.jst.go.jp
TA Ali, GG Mohamed, AM Al-Sabagh… - Chinese Journal of …, 2014 - Elsevier
… The potential response upon addition of 1.0 mL aliquot of 1.0 mM solution of the interferent was recorded and compared with that of 1.0 mM pure citalopram hydrobromide solution. The …
Number of citations: 40 www.sciencedirect.com
M Sharma, PR Jawa, RS Gill, G Bansal - Journal of the Brazilian …, 2011 - SciELO Brasil
Five degradation products (IV) of citalopram hydrobromide (CTL) were formed under different forced degradation conditions. Products I and II were formed under hydrolytic conditions …
Number of citations: 22 www.scielo.br
K Peremans, K Audenaert, Y Hoybergs, A Otte… - European Journal of …, 2005 - Springer
… The purpose of the present study was to investigate the effect of citalopram hydrobromide (a selective serotonin re-uptake inhibitor) on the 5-HT 2A receptor and brain perfusion in …
Number of citations: 60 link.springer.com
C Saravanan, M Thamizhmozhi, CAS Kumar… - Journal of Advanced …, 2012 - sciensage.info
Aim of the present investigation was to develop and validated a new, simple, sensitive, selective and precise High Performance Thin Layer Chromatograpic (HPTLC) method for the …
Number of citations: 8 sciensage.info
SNH Azmi, A Al‐Fazari, M Al‐Badaei… - …, 2015 - Wiley Online Library
… the determination of citalopram hydrobromide in commercial … -pair complex between citalopram hydrobromide and eosin Y … the determination of citalopram hydrobromide in commercial …
A Raza, TM Ansari - Pak. J. Pharm. Sci, 2014 - researchgate.net
… determination of citalopram hydrobromide in pharmaceutical raw and … allows the determination of citalopram hydrobromide over a … The literature shows that citalopram hydrobromide is …
Number of citations: 6 www.researchgate.net
JA Kaduk, K Zhong, AM Gindhart, TN Blanton - Powder Diffraction, 2016 - cambridge.org
The crystal structure of citalopram hydrobromide has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques. …
Number of citations: 5 www.cambridge.org
S Pillai, I Singhvi - Indian journal of pharmaceutical sciences, 2006 - search.ebscohost.com
Three simple, rapid and accurate visible spectrophotometric methods have been developed using Orange G dye for the quantitative estimation of citalopram hydrobromide, donepezil …
Number of citations: 21 search.ebscohost.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。